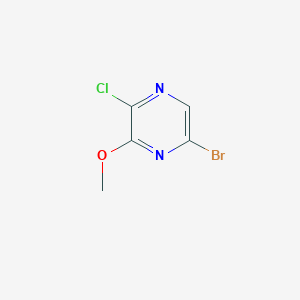

5-Bromo-2-chloro-3-methoxypyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXJHKPFEKHKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743414 | |

| Record name | 5-Bromo-2-chloro-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-94-3 | |

| Record name | 5-Bromo-2-chloro-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloro-3-methoxypyrazine: Synthesis, Reactivity, and Applications

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-3-methoxypyrazine, a highly functionalized heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and synthetic utility of this versatile building block. We will explore its physicochemical characteristics, predictable reactivity patterns, and provide field-proven, adaptable protocols for its key chemical transformations.

Introduction and Core Molecular Profile

This compound (CAS No. 89283-94-3) is a substituted pyrazine derivative possessing a unique arrangement of functional groups that make it a valuable intermediate in organic synthesis.[1] The pyrazine ring system is a well-established scaffold in medicinal chemistry, found in numerous biologically active compounds. The presence of three distinct handles—a methoxy group, a chlorine atom, and a bromine atom—on this electron-deficient aromatic core allows for a series of selective and diverse chemical modifications. This guide will focus on the practical application of its chemical properties for the synthesis of more complex molecular architectures.

Visualizing the Core Structure

The strategic positioning of the substituents dictates the molecule's reactivity, which will be explored in subsequent sections.

Caption: Chemical structure of this compound.

Physicochemical and Computational Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthetic protocols. The following table summarizes key identifiers and both experimentally derived and computationally predicted properties.

| Property | Value | Source |

| CAS Number | 89283-94-3 | [1] |

| Molecular Formula | C₅H₄BrClN₂O | [1] |

| Molecular Weight | 223.46 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 221.3 ± 35.0 °C (Predicted) | [2] |

| Density | 1.745 ± 0.06 g/cm³ (Predicted) | [2] |

| LogP | 1.9011 (Computed) | [1] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Reactivity Analysis

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. This chemoselectivity provides a powerful tool for sequential functionalization.

Plausible Synthetic Route

While specific literature detailing the synthesis of this exact molecule is sparse, a chemically sound route can be proposed based on established pyrazine chemistry. A common strategy involves the functionalization of a pre-existing pyrazine core. One plausible approach begins with 2-amino-5-bromopyrazine, which can be methoxylated and subsequently converted to the chloro derivative via a Sandmeyer-type reaction.

Core Reactivity Principles

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character governs the reactivity of the substituents.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst. This differential reactivity is the cornerstone of its use as a building block, allowing for selective functionalization at the C5 position while leaving the C2 chloro-substituent intact for subsequent transformations.[3]

-

Nucleophilic Aromatic Substitution (SₙAr): The C2-chloro position is activated towards SₙAr by both adjacent nitrogen atoms. While the C-Br bond can also undergo substitution, the C-Cl bond at this position is often the preferred site for attack by strong nucleophiles, particularly at elevated temperatures. The electron-donating methoxy group at C3 can modulate this reactivity but generally does not inhibit it.

Caption: Reactivity map showing the primary sites for chemical functionalization.

Key Experimental Protocols

The following protocols are adapted from established procedures for analogous dihalogenated heterocyclic systems and serve as a robust starting point for experimentation.[3][4] As a matter of good practice, all reactions should be monitored by an appropriate technique (e.g., TLC or LC-MS) to determine completion.

Suzuki-Miyaura Coupling (Selective at C5-Br)

This protocol describes the selective formation of a carbon-carbon bond at the C5 position.

Expertise & Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A mixture of an organic solvent and water is used because the base (e.g., K₂CO₃) has better solubility in the aqueous phase, facilitating the crucial transmetalation step.

Protocol:

-

Reaction Setup: In a dry Schlenk flask purged with an inert gas (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80–110 °C. Monitor the reaction's progress.

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Sonogashira Coupling (Selective at C5-Br)

This protocol enables the introduction of an alkyne moiety at the C5 position.

Expertise & Causality: This reaction requires a copper(I) co-catalyst (CuI) to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used both as a base and often as a solvent, as it effectively scavenges the HBr byproduct.

Protocol:

-

Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4–10 mol%).

-

Reagent Addition: Add the terminal alkyne (1.1–1.5 equiv.) and a suitable degassed amine base (e.g., triethylamine).

-

Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed.

-

Work-up: Dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.

Sources

Introduction: The Strategic Value of Dihalogenated Pyrazines

An In-Depth Technical Guide to 5-Bromo-2-chloro-3-methoxypyrazine: Synthesis, Reactivity, and Applications

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyrazine ring system is of particular interest due to its presence in numerous biologically active molecules. This compound (CAS No. 89283-94-3) emerges as a highly valuable and versatile building block.[1] Its strategic disubstitution with two different halogen atoms at electronically distinct positions, combined with the modulating effect of the methoxy group, provides a platform for sequential and site-selective chemical modifications.

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will explore its fundamental properties, propose a logical synthetic strategy, delve into the causality behind its distinct reactivity in key transformations, and outline the protocols necessary for its successful application in complex molecule synthesis.

Core Physicochemical & Structural Properties

A foundational understanding of the compound's properties is critical for its proper handling, storage, and application in synthesis. The key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89283-94-3 | [1] |

| Molecular Formula | C₅H₄BrClN₂O | [1] |

| Molecular Weight | 223.46 g/mol | [1] |

| Monoisotopic Mass | 221.91955 Da | [2] |

| Appearance | Assumed to be a solid at room temperature | N/A |

| SMILES | COC1=C(Cl)N=CC(Br)=N1 | [1] |

| InChIKey | FXXJHKPFEKHKHZ-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | [1] |

| logP (Predicted) | 1.9011 | [1] |

Illustrative Synthesis Pathway

While specific preparations of this compound are not extensively detailed in readily available literature, a robust synthetic route can be designed based on established principles of pyrazine chemistry, likely commencing from a more common precursor such as 2-amino-3-methoxypyrazine. This multi-step approach ensures precise installation of the halogen substituents.

Caption: Proposed workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Diazotization & Sandmeyer Reaction (Steps 1 & 2): The transformation of an amino group on an electron-deficient heteroaromatic ring into a chloro group is reliably achieved via a Sandmeyer reaction. The initial diazotization with sodium nitrite in a strong acid (like HBr) converts the primary amine into a diazonium salt, an excellent leaving group. Subsequent treatment with a copper(I) salt, CuCl, facilitates the displacement of N₂ gas and installation of the chlorine atom.

-

Electrophilic Bromination (Step 3): The pyrazine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the existing methoxy and chloro substituents influence the ring's electronics. Bromination is achieved using an electrophilic bromine source like N-Bromosuccinimide (NBS) under acidic conditions, which protonates the ring nitrogens, further modulating reactivity and directing the incoming electrophile.

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the differential reactivity of its C-Br and C-Cl bonds. This chemoselectivity allows for its use as a linchpin in building molecular complexity through sequential, controlled reactions. The two most important transformations are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[4][5] The key to selectivity lies in the relative bond strengths and reactivity of the carbon-halogen bonds in the initial oxidative addition step of the catalytic cycle.

Principle of Selectivity: The oxidative addition of a Pd(0) catalyst to an aryl halide is the rate-determining step in many cross-coupling reactions.[6] The reactivity order for this step is C-I > C-Br > C-Cl.[7] Consequently, the palladium catalyst will preferentially insert into the weaker C-Br bond at the 5-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations.

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.

This protocol is adapted from established procedures for analogous dihalopyrimidine substrates.[8]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, exacerbated by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack.[9]

Principle of Selectivity: In contrast to palladium coupling, SNAr reactivity is governed by the stability of the intermediate Meisenheimer complex.[10] The C-2 position is flanked by two ring nitrogens, which provide powerful inductive electron withdrawal and resonance stabilization for the negative charge that develops during nucleophilic attack. This makes the C-2 chloro substituent significantly more labile and prone to displacement by nucleophiles (e.g., amines, alkoxides) than the C-5 bromo substituent.[11]

Caption: General mechanism for the SNAr reaction at the C-2 position.

This protocol is a general guide for reacting the substrate with an amine nucleophile.[12]

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or DMF in a round-bottom flask.

-

Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (2.0 equiv.) to liberate the free amine.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

-

Purification: The crude material can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

Rigorous structural confirmation is paramount. While published experimental spectra for this specific compound are scarce, its characteristic spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[13] The following protocols outline the standard procedures for data acquisition.

| Parameter | Predicted Data / Expected Observation |

| ¹H NMR | A single aromatic proton singlet is expected. A sharp singlet for the methoxy (-OCH₃) protons will appear upfield. |

| ¹³C NMR | Five distinct carbon signals are expected. Carbons adjacent to nitrogen (C2, C3, C6) will be downfield. The carbon bearing the bromine (C5) will also be significantly shifted. The methoxy carbon will be the most upfield signal.[14][15] |

| Mass Spec (EI) | The mass spectrum will exhibit a complex and characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of peaks (M, M+2, M+4) that is highly diagnostic. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters. Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[13]

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[13]

Safety and Handling

Halogenated heterocyclic compounds require careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile), a lab coat, and safety glasses or goggles.[16]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, refrigeration is often recommended for similar compounds.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16]

References

-

PubChem. 5-Bromo-2-chloro-3-methoxypyridine. Available at: [Link].

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link].

-

PubChem. 2-Bromo-5-chloro-3-methoxypyrazine. Available at: [Link].

-

PubChem. 2-Bromo-5-chloro-3-methoxypyrazine. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. Available at: [Link].

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Available at: [Link].

- Google Patents. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link].

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link].

-

ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available at: [Link].

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available at: [Link].

-

PubChem. N-(5-Bromo-3-methoxy-2-pyrazinyl)-5-chloro-2-thiophenesulphonamide. Available at: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H4BrClN2O) [pubchemlite.lcsb.uni.lu]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

5-Bromo-2-chloro-3-methoxypyrazine molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2-chloro-3-methoxypyrazine: A Core Scaffold for Modern Drug Discovery

For researchers, scientists, and drug development professionals, the selection of versatile chemical building blocks is a critical determinant of success in creating novel therapeutics. Halogenated heterocycles, in particular, offer a rich platform for molecular exploration due to their tunable reactivity and diverse biological activities. Among these, this compound emerges as a highly valuable intermediate. Its strategic placement of bromo, chloro, and methoxy functional groups on the electron-deficient pyrazine core provides multiple, distinct reaction sites, enabling the controlled and sequential introduction of molecular complexity.

This guide serves as a comprehensive technical resource on this compound. As a senior application scientist, the following narrative is structured to provide not just procedural steps, but the underlying chemical logic and field-proven insights necessary for its effective utilization in a research and development setting. We will delve into its fundamental properties, plausible synthetic strategies, key chemical transformations, and the analytical methodologies required for rigorous structural validation.

Core Physicochemical and Structural Data

A foundational understanding of a compound's properties is paramount for its effective use in synthesis and handling. This compound is a solid at room temperature, characterized by the following key identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 89283-94-3 | [1][2][3][4] |

| Molecular Formula | C₅H₄BrClN₂O | [1][2][3][5] |

| Molecular Weight | 223.46 g/mol | [1][3] |

| Appearance | Crystalline solid (predicted) | |

| Boiling Point | 221.3 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.745 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 87.6 ± 25.9 °C (Predicted) | [2] |

| SMILES | COC1=C(Cl)N=CC(Br)=N1 | [1] |

Synthesis Strategy: A Mechanistic Approach

While multiple synthetic routes to substituted pyrazines exist, a common and logical approach involves the sequential functionalization of a pyrazine core. A plausible synthesis for this compound can be conceptualized starting from a commercially available aminopyrazine, leveraging well-established halogenation and substitution reactions.

Causality in Synthetic Design

The choice of starting material and reaction sequence is dictated by the directing effects of the substituents and the relative reactivity of the pyrazine ring positions. Starting with 2-amino-3-methoxypyrazine, for instance, allows the amino group to direct electrophilic bromination to the C5 position. The amino group can then be replaced by a chlorine atom via a Sandmeyer-type reaction. This strategic sequence ensures high regioselectivity, which is crucial for avoiding isomeric impurities and simplifying purification.

Generalized Synthetic Protocol

-

Bromination of 2-amino-3-methoxypyrazine:

-

Dissolve 2-amino-3-methoxypyrazine (1.0 equiv.) in a suitable solvent such as acetic acid or a halogenated solvent.

-

Cool the solution in an ice bath (0-5 °C).

-

Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1.0-1.1 equiv.), portion-wise while maintaining the temperature. The electron-donating nature of the amino and methoxy groups activates the ring, directing the electrophilic bromine to the C5 position.

-

Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product, 2-amino-5-bromo-3-methoxypyrazine, with an organic solvent, dry, and concentrate.

-

-

Sandmeyer Reaction for Chlorination:

-

Suspend the 2-amino-5-bromo-3-methoxypyrazine (1.0 equiv.) in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C.

-

Add a solution of sodium nitrite (1.0-1.2 equiv.) in water dropwise to form the diazonium salt. The diazonium intermediate is highly reactive and should be used immediately.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. The copper catalyst facilitates the displacement of the diazonium group with chloride.

-

Allow the reaction to stir and warm to room temperature.

-

Extract the final product, this compound, with an appropriate organic solvent. Purify the crude product via column chromatography or recrystallization.

-

Synthetic Workflow Diagram

Caption: A plausible synthetic route to the target compound.

Key Chemical Transformations & Applications in R&D

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[6][7] This chemoselectivity is the cornerstone of its application, allowing for the stepwise and site-selective elaboration of the pyrazine core.

A. Palladium-Catalyzed Cross-Coupling Reactions (at C5-Br)

These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, forming the backbone of many pharmaceutical agents.[6]

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

-

Principle: Couples the C5 position with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure.

-

Protocol:

-

To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the boronic acid derivative (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[6][8]

-

Add a degassed solvent system (e.g., dioxane/water or toluene/water).

-

Heat the mixture (80-100 °C) until the starting material is consumed.

-

Perform an aqueous work-up and purify the product by column chromatography.

-

2. Buchwald-Hartwig Amination (C-N Bond Formation)

-

Principle: Forms a bond between the C5 position and a primary or secondary amine, a common linkage in bioactive molecules.

-

Protocol:

-

Combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOt-Bu or Cs₂CO₃) in a dry, inert-atmosphere flask.[6]

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the mixture (80-110 °C) with stirring until completion.

-

Quench the reaction, extract with an organic solvent, and purify the resulting amine.

-

B. Nucleophilic Aromatic Substitution (SNAr) (at C2-Cl)

The C2-chloro position, while less reactive in cross-coupling, is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrazine ring nitrogens. This reaction is typically performed after the C5 position has been functionalized.

-

Principle: A nucleophile (e.g., an amine, alcohol, or thiol) displaces the chloride at the C2 position.

-

Protocol:

-

Dissolve the C5-functionalized pyrazine derivative (1.0 equiv.) in a polar solvent (e.g., ethanol, DMF, or NMP).

-

Add the nucleophile (1.0-2.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., DIPEA).

-

Heat the reaction mixture (80-150 °C) to drive the substitution.

-

Upon completion, cool the mixture, perform an aqueous workup or direct precipitation, and purify the final product.

-

Diagram of Synthetic Utility

Caption: Stepwise functionalization enables complex molecule synthesis.

Structural Validation and Analytical Workflow

Rigorous confirmation of a compound's structure and purity is a non-negotiable aspect of scientific integrity. A combination of spectroscopic methods should be employed for the comprehensive characterization of this compound and its derivatives.[9]

| Technique | Purpose | Expected Observations for this compound |

| Mass Spectrometry (MS) | Determines molecular weight and elemental composition. | [M]+: A characteristic isotopic pattern for one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. HRMS: Exact mass should correspond to C₅H₄BrClN₂O. |

| ¹H NMR | Identifies the number and environment of protons. | A singlet for the methoxy protons (-OCH₃) and a singlet for the lone proton on the pyrazine ring (at C6). |

| ¹³C NMR | Identifies the number and environment of carbon atoms. | Five distinct signals corresponding to the five carbon atoms in the molecule, including the methoxy carbon. |

| FTIR Spectroscopy | Identifies functional groups. | Characteristic peaks for C-H, C=N, C=C aromatic stretches, and C-O ether bonds. |

Analytical Workflow Protocol

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular formula.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra. The simplicity of the expected spectra provides a clear fingerprint for the compound.

-

Purity Analysis: Use HPLC or GC-MS to determine the purity of the sample, ensuring it meets the requirements for subsequent reactions.[10]

Analytical Workflow Diagram

Caption: A standard workflow for structural and purity analysis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar halogenated heterocycles provides a strong basis for assessing its potential hazards.[11][12][13][14]

| Hazard Category | Precautionary Measures |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[15] Wear protective gloves, clothing, and eye/face protection. Ensure eyewash stations are accessible.[11] |

| Respiratory Irritation | May cause respiratory irritation.[15] Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[14] |

| Ingestion/Inhalation | May be harmful if swallowed or inhaled.[12] Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13][15] |

Trustworthiness in Practice: Every new batch of this compound should be handled with the assumption that it is hazardous until proven otherwise. All experimental work must be preceded by a thorough risk assessment. The protocols described herein should be performed by trained personnel in a controlled laboratory environment.

Conclusion

This compound stands as a powerful and versatile building block for chemical synthesis, particularly within the domain of drug discovery. Its value is derived from the predictable and selective reactivity of its halogenated positions, which allows for the controlled and systematic construction of complex molecular architectures. By understanding its physicochemical properties, mastering its synthetic transformations, and adhering to rigorous analytical and safety standards, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutic agents.

References

-

5-Bromo-2-chloro-3-methoxypyridine | C6H5BrClNO | CID 16748108. PubChem.[Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.[Link]

-

Analytical Methods for the identification and quantification of piperazine-based designer drugs. RSC Publishing.[Link]

-

An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TSI Journals.[Link]

-

The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Synthesis of bromo, chloro, methoxy, or acetoxy derivatives of adamantanes. ResearchGate.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [guidechem.com]

- 3. 5-bromo-2-chloro-3-methoxy-pyrazine CAS#: 89283-94-3 [m.chemicalbook.com]

- 4. 5-bromo-2-chloro-3-methoxy-pyrazine | 89283-94-3 [m.chemicalbook.com]

- 5. This compound,(CAS# 89283-94-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Role of NMR in Heterocyclic Drug Scaffolds

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2-chloro-3-methoxypyrazine

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and spectral interpretation of this highly substituted pyrazine derivative. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a robust framework for structural verification.

Pyrazine derivatives are pivotal scaffolds in medicinal chemistry, appearing in numerous therapeutic agents. Their electronic properties and hydrogen bonding capabilities make them valuable pharmacophores. This compound, with its specific substitution pattern, presents a unique electronic environment. Unambiguous structural confirmation is the bedrock of any drug discovery program, and NMR spectroscopy is the gold-standard technique for this purpose.[1] This guide provides the foundational knowledge required to interpret the ¹H and ¹³C NMR spectra of this specific molecule, a critical step in quality control, reaction monitoring, and final compound verification.

Molecular Structure and Predicted NMR-Active Nuclei

To understand the NMR spectra, we must first analyze the molecule's structure. This compound (C₅H₄BrClN₂O) possesses a single proton on the pyrazine ring and a methoxy group, making ¹H NMR spectroscopy relatively simple yet informative. The ¹³C NMR spectrum will be more complex, with distinct signals expected for each of the five carbon atoms in the pyrazine core and the single carbon of the methoxy group.

The substituents (Bromo, Chloro, Methoxy) and the ring nitrogen atoms exert significant electronic effects (inductive and resonance), which dictate the chemical shifts of the corresponding nuclei. The electronegative nitrogen atoms and halogen substituents are expected to deshield adjacent nuclei, shifting their resonances downfield (to higher ppm values).[2][3]

Caption: Molecular structure with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Analysis

Due to the substitution pattern, only one aromatic proton (H6) remains on the pyrazine ring. The methoxy group (-OCH₃) provides the only other proton signal.

Key Features:

-

H6 Proton: This proton is flanked by a nitrogen atom (N1) and a carbon bearing a bromine atom (C5). The strong deshielding effect of the adjacent ring nitrogen will shift this proton significantly downfield. This signal is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their characteristic chemical shift is typically found in the 3.8-4.2 ppm range for methoxy groups attached to aromatic systems.[4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H6 | 8.0 - 8.3 | Singlet (s) | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |

Note: Predictions are based on established substituent effects on heterocyclic aromatic systems. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the five carbons of the pyrazine ring and the one carbon of the methoxy group. The chemical shifts are governed by the electronegativity of the attached and neighboring atoms.

Key Features:

-

C2 and C3: These carbons are bonded to highly electronegative atoms (Cl and O, respectively). They will be the most deshielded and appear furthest downfield. The carbon attached to the oxygen (C3) is typically expected at a slightly higher chemical shift than the one attached to chlorine.

-

C5: The carbon atom bonded to bromine will also be shifted downfield, though the effect of bromine is generally less pronounced than that of oxygen or chlorine.

-

C6: This carbon is attached to the sole ring proton. It is influenced by the adjacent nitrogen (N1) and the bromine-bearing carbon (C5), placing it in the mid-range of the aromatic carbons.

-

C-Me (Methoxy Carbon): This aliphatic carbon will be the most shielded (upfield) signal, appearing in a characteristic region for methoxy carbons, typically between 50 and 65 ppm.[4]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C3 | 155 - 160 |

| C2 | 150 - 155 |

| C5 | 145 - 150 |

| C6 | 130 - 135 |

| C-Me | 55 - 60 |

Note: Quaternary carbon signals (C2, C3, C5) will typically be of lower intensity than the protonated carbon (C6) in a standard ¹³C{¹H} experiment.

Experimental Protocol for NMR Data Acquisition

This section provides a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra.[5]

I. Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of purified this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[6][7]

-

Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Standard (Optional): Tetramethylsilane (TMS) is often pre-dissolved in bottled CDCl₃ to serve as an internal reference standard (δ = 0.00 ppm).

II. Instrument Setup & Calibration (400 MHz Spectrometer or higher)

-

Insertion & Locking: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is critical for achieving sharp, symmetrical peaks and high resolution.

-

Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise and efficient power transfer.

III. ¹H NMR Acquisition Parameters

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm, centered around 7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16 (can be increased for dilute samples).

-

Temperature: 298 K (25 °C).

IV. ¹³C NMR Acquisition Parameters

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds (a longer delay ensures proper relaxation of quaternary carbons).

-

Number of Scans: 1024-4096 (required due to the low natural abundance of ¹³C).

-

Temperature: 298 K (25 °C).

V. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform on the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction: Manually or automatically phase correct the spectra to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. If TMS is present, set its signal to 0.00 ppm for both.

-

Integration: Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

Workflow for Structural Verification

The following workflow illustrates the logical progression from sample preparation to final structural confirmation.

Caption: A streamlined workflow for NMR-based structural elucidation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By understanding the influence of the molecule's substituents and heterocyclic nature on chemical shifts, researchers can confidently predict, acquire, and interpret the resulting spectra. The protocols and predictive data outlined in this guide serve as a robust framework for scientists in the pharmaceutical and chemical industries, ensuring the integrity and identity of this valuable chemical scaffold.

References

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... ResearchGate. [Link]

-

Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry - ACS Publications. [Link]

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. ChemRxiv. [Link]

-

H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]

-

1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... ResearchGate. [Link]

-

Pyrazines. Science of Synthesis. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]

-

Methoxy groups just stick out. ACD/Labs. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online. [Link]

-

NMR spectroscopy of small molecules in solution. The Royal Society of Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Vibronic and spin–orbit coupling effects in the absorption spectra of pyrazine: A quantum chemical approach. Journal of the Serbian Chemical Society. [Link]

-

1 H- and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

-

Free NMR Prediction: Your Lab's New Secret Weapon. YouTube. [Link]

-

NMR Prediction. ChemAxon. [Link]

-

Common NMR Solvents - Reference Data. University of Arizona. [Link]

-

(PDF) 2-(4-Methoxyphenoxy)pyrazine. ResearchGate. [Link]

-

Pyrazine, 2-methoxy-3-methyl-. NIST WebBook. [Link]

-

Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Using NMR Predictors to Calculate 1D and 2D NMR Spectra. YouTube. [Link]

-

How to Predict NMR in ChemDraw. YouTube. [Link]

-

2-Bromo-5-chloro-3-methylpyrazine. PubChem. [Link]

-

Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

Sources

Mass Spectrometry of 5-Bromo-2-chloro-3-methoxypyrazine: A Technical Guide for Advanced Drug Development

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Bromo-2-chloro-3-methoxypyrazine, a key heterocyclic intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its mass spectrometric analysis, from sample handling to detailed fragmentation pathways. By integrating established ionization theories with predictive analysis based on the fragmentation of structurally analogous compounds, this guide offers a robust framework for the identification, characterization, and quality control of this important chemical entity. We will explore optimal analytical methodologies, predict the intricate isotopic patterns arising from its halogenated structure, and propose a detailed fragmentation cascade supported by mechanistic reasoning. This guide aims to equip the reader with the necessary expertise to confidently analyze this compound and related compounds, ensuring scientific integrity and accelerating drug development timelines.

Introduction: The Significance of this compound in Pharmaceutical R&D

This compound, with the molecular formula C₅H₄BrClN₂O and a molecular weight of 223.46 g/mol , is a highly functionalized pyrazine derivative.[1] The pyrazine ring is a prevalent scaffold in medicinal chemistry, and the unique substitution pattern of this compound—featuring a methoxy group and two different halogens—makes it a versatile building block for the synthesis of novel therapeutic agents. Mass spectrometry is an indispensable tool in modern pharmaceutical analysis, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of such compounds.[2] A thorough understanding of the mass spectrometric behavior of this compound is therefore critical for process optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs).

This guide will provide a detailed exploration of the mass spectrometric analysis of this compound, with a focus on practical application and theoretical justification for the observed and predicted spectral features.

Analytical Methodologies: A Step-by-Step Approach

The successful mass spectrometric analysis of this compound hinges on the careful selection and optimization of experimental parameters. This section outlines a recommended workflow, from sample preparation to the choice of ionization and detection techniques.

Sample Preparation and Introduction

Given its aromatic and relatively non-polar nature, this compound is readily soluble in common organic solvents.

Protocol for Sample Preparation:

-

Solvent Selection: For direct infusion analysis, high-purity methanol or acetonitrile are recommended. For analyses coupled with chromatography, the mobile phase composition will dictate the solvent choice.

-

Concentration: Prepare a stock solution of 1 mg/mL. From this, create a working solution of 1-10 µg/mL for initial analyses.

-

Introduction Technique:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, GC-MS is a suitable technique. A non-polar or mid-polarity capillary column is recommended.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a small amount of formic acid (for ESI) would be appropriate.

-

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical and depends on the desired information (molecular weight vs. structural fragmentation).

-

Electron Ionization (EI): As a hard ionization technique, EI is ideal for inducing extensive fragmentation, providing a detailed structural fingerprint. This is particularly useful for distinguishing isomers and elucidating the connectivity of the molecule. Given the stability of the pyrazine ring, a discernible molecular ion should still be observable.[3]

-

Electrospray Ionization (ESI): This soft ionization technique is well-suited for obtaining the protonated molecule, [M+H]⁺, which is valuable for confirming the molecular weight.[4] Fragmentation can be induced through in-source collision-induced dissociation (CID) or in a tandem mass spectrometer (MS/MS).

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for compounds of medium polarity and volatility. It often provides a balance between molecular ion intensity and fragmentation.

Mass Analyzer Selection

The choice of mass analyzer will depend on the specific analytical goal:

-

Quadrupole: Ideal for routine quantitative analysis due to its robustness and cost-effectiveness.

-

Time-of-Flight (TOF): Offers high mass resolution and accuracy, which is crucial for determining the elemental composition of fragment ions.

-

Orbitrap: Provides the highest mass resolution and accuracy, enabling confident identification of unknown impurities and metabolites.

Spectral Interpretation: Deconstructing the Mass Spectrum

A key feature in the mass spectrum of this compound is the complex isotopic pattern generated by the presence of both bromine and chlorine.

The Molecular Ion and Isotopic Pattern

The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion.[5][6] The expected isotopic distribution for the molecular ion [C₅H₄⁷⁹Br³⁵ClN₂O]⁺ and its isotopologues is detailed in the table below.

| m/z (Nominal) | Isotopologue Composition | Relative Abundance (Approx.) |

| 222 | C₅H₄⁷⁹Br³⁵ClN₂O | 100% |

| 224 | C₅H₄⁸¹Br³⁵ClN₂O / C₅H₄⁷⁹Br³⁷ClN₂O | 133% |

| 226 | C₅H₄⁸¹Br³⁷ClN₂O | 33% |

This table presents the predicted isotopic pattern for the molecular ion of this compound. The presence of this distinct M, M+2, and M+4 pattern is a strong indicator of a compound containing one bromine and one chlorine atom.

Predicted Fragmentation Pattern under Electron Ionization

While no experimental spectrum for this compound is readily available in public databases, a plausible fragmentation pathway can be predicted based on established fragmentation rules for aromatic, halogenated, and methoxy-substituted compounds.[3][6][7]

Key Predicted Fragmentations:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable radical cation.

-

Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can undergo rearrangement and lose a molecule of carbon monoxide.

-

Loss of Halogen Atoms: Cleavage of the carbon-halogen bonds can occur, leading to the loss of a chlorine radical (•Cl) or a bromine radical (•Br). The relative ease of loss will depend on the bond dissociation energies.

-

Ring Cleavage: The pyrazine ring can undergo fragmentation, often involving the loss of HCN.

Below is a proposed fragmentation pathway visualized using a DOT script.

Predicted EI fragmentation of this compound.

Table of Predicted Major Fragment Ions:

| m/z (Nominal, for lowest mass isotopologue) | Proposed Formula | Proposed Fragmentation |

| 207 | C₄HBrClN₂O⁺ | Loss of •CH₃ from the molecular ion. |

| 179 | C₃HBrClN₂⁺• | Loss of CO from the [M-CH₃]⁺ ion. |

| 187 | C₅H₄BrN₂O⁺ | Loss of •Cl from the molecular ion. |

| 143 | C₅H₄ClN₂O⁺ | Loss of •Br from the molecular ion. |

| 152 | C₂BrClN⁺• | Loss of HCN from the [M-CH₃-CO]⁺• ion. |

Practical Considerations and Troubleshooting

-

Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the desired mass range to achieve high mass accuracy, which is essential for confirming the elemental composition of fragment ions.

-

Ion Suppression: In LC-MS analysis, co-eluting matrix components can suppress the ionization of the analyte. Proper sample cleanup and chromatographic separation are crucial to mitigate this effect.

-

Adduct Formation: In ESI, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) can be observed. While these can aid in confirming the molecular weight, they can also complicate the spectrum. The use of high-purity solvents and mobile phase additives can minimize adduct formation.

Conclusion

The mass spectrometric analysis of this compound presents a unique set of challenges and opportunities due to its complex isotopic signature and multifaceted fragmentation behavior. By leveraging the appropriate analytical techniques and a foundational understanding of fragmentation mechanisms, researchers can effectively characterize this important pharmaceutical intermediate. This guide provides a predictive yet robust framework for its analysis, empowering scientists to ensure the quality and integrity of their research and development efforts. The proposed fragmentation pathways, while predictive, are grounded in established chemical principles and offer a solid starting point for the interpretation of experimental data.

References

-

NIST. (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Pyrazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved January 6, 2026, from [Link]

-

LibreTexts, C. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information - The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 2,5-Diphenylpyrazine - Optional[MS (GC)] - Spectrum. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloro-3-methoxypyrazine. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Pyrazine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

LibreTexts, C. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). N-(5-Bromo-3-methoxy-2-pyrazinyl)-5-chloro-2-thiophenesulphonamide. Retrieved January 6, 2026, from [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Anion states and fragmentation of 2-chloroadenine upon low-energy electron collisions. Retrieved January 6, 2026, from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Pyrazine, methoxy-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Pyrazine, 2-methoxy-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Pyrazine, 2-methoxy-3-methyl-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

NIH. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxypyrazine. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Pyrazine, 2-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-3-methoxypyridine. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved January 6, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Anion states and fragmentation of 2-chloroadenine upon low-energy electron collisions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-chloro-3-methoxypyridine | C6H5BrClNO | CID 16748108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

5-Bromo-2-chloro-3-methoxypyrazine as a synthetic building block

An In-depth Technical Guide 5-Bromo-2-chloro-3-methoxypyrazine: A Versatile Building Block for Sequential and Regioselective Synthesis

Introduction: The Strategic Value of Substituted Pyrazines

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] Its electron-deficient nature and hydrogen bond accepting capabilities make it an ideal anchor for binding to protein active sites. The strategic functionalization of this ring is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.

This compound emerges as a particularly powerful synthetic building block due to its unique arrangement of substituents. It offers two distinct and orthogonally reactive halogen atoms—a bromine at the C5 position and a chlorine at the C2 position. This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential, site-selective cross-coupling reactions. This guide provides a detailed exploration of the core reactivity principles and practical, field-proven protocols for leveraging this versatile intermediate in the synthesis of complex molecules.

Core Reactivity Principles: A Foundation for Rational Synthesis

The synthetic utility of this compound is governed by the predictable and exploitable differences in the reactivity of its carbon-halogen bonds, primarily in palladium-catalyzed cross-coupling reactions.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling: The central principle enabling sequential functionalization is the differential reactivity of carbon-halogen bonds toward oxidative addition by a palladium(0) catalyst. The established order of reactivity is C–I > C–Br > C–Cl.[3][4] Consequently, the C5-Br bond on the pyrazine ring is significantly more susceptible to oxidative addition than the C2-Cl bond. This allows for a wide range of cross-coupling reactions to be performed selectively at the C5 position while leaving the C2-chloro group untouched for subsequent transformations under more forcing conditions.[5][6]

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates the ring towards nucleophilic attack, particularly at the positions alpha to the nitrogen atoms (C2, C3, C5, C6).[5][7] The chlorine atom at the C2 position is an excellent leaving group in such reactions, allowing for its displacement by a variety of nucleophiles like amines, alcohols, and thiols.[8][9] This provides an alternative pathway for functionalization, orthogonal to palladium-catalyzed methods.

Palladium-Catalyzed Cross-Coupling: A Toolkit for C-C and C-N Bond Formation

The selective functionalization of the C5-bromo position is the most common and powerful application of this building block. Below are detailed protocols for key transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl moieties. The reaction proceeds selectively at the more reactive C5-Br bond.[10]

Causality Behind Protocol Choices:

-

Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is highly effective for C-Br bonds on heteroaromatic systems.[11]

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[11]

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is crucial. The organic solvent solubilizes the pyrazine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[10]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5-Br

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 v/v ratio (to achieve a substrate concentration of ~0.1 M).

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 6-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-3-methoxy-5-phenylpyrazine | 88 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)-3-methoxypyrazine | 91 |

| 3 | Pyridin-3-ylboronic acid | 2-Chloro-3-methoxy-5-(pyridin-3-yl)pyrazine | 75 |

| 4 | Thiophen-2-ylboronic acid | 2-Chloro-3-methoxy-5-(thiophen-2-yl)pyrazine | 82 |

Yields are typical and may vary based on specific reaction scale and purification.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[12] The C5-Br bond is selectively aminated, providing access to 5-amino-2-chloro-3-methoxypyrazine derivatives.[3]

Causality Behind Protocol Choices:

-

Catalyst/Ligand: The amination of electron-deficient heteroaryl halides often requires more sophisticated catalysts than Suzuki couplings. A pre-catalyst like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., Xantphos) is highly effective.[13] These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[12]

Experimental Protocol: Selective Buchwald-Hartwig Amination at C5-Br

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (2 mol%), Xantphos (4.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry reaction vial.

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the vial and heat the mixture to 100 °C with stirring.

-

Monitoring: Monitor the reaction by LC-MS. Upon completion (typically 4-16 hours), cool to room temperature.

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Sequential Functionalization: Unlocking the Full Potential

The true elegance of this compound lies in its capacity for sequential reactions. After an initial cross-coupling at the C5-Br position, the less reactive C2-Cl bond can be targeted under different, often more forcing, conditions. This allows for the controlled and divergent synthesis of highly substituted pyrazines from a single starting material.

Sources

- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-Depth Technical Guide on the Reactivity of 5-Bromo-2-chloro-3-methoxypyrazine in Organic Synthesis

<Step>

Introduction: The Strategic Importance of Substituted Pyrazines

The pyrazine nucleus is a privileged heterocyclic motif integral to numerous FDA-approved pharmaceuticals and compounds of significant interest in drug discovery and materials science.[1][2][3] Its electron-deficient nature and capacity for hydrogen bonding make it a valuable scaffold for designing biologically active molecules.[1][3] 5-Bromo-2-chloro-3-methoxypyrazine is a highly versatile building block, offering multiple reaction sites for the strategic introduction of molecular diversity. This guide provides a comprehensive technical overview of its reactivity, focusing on key transformations and the underlying principles that govern its synthetic utility.

Core Reactivity Principles: A Dichotomy of Halogen Reactivity

The synthetic utility of this compound is primarily dictated by the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[4][5][6] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This inherent reactivity difference allows for selective functionalization at the C5 position, leaving the C2 chloro group available for subsequent transformations.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the positional activation by the ring nitrogen atoms plays a more dominant role. The pyrazine core's electron-deficient character facilitates nucleophilic attack.[1][7] Generally, in dihalopyrimidines and related azines, the C2 and C6 positions are more activated towards SNAr due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen atoms.[8] This creates a fascinating dichotomy where the preferred site of reaction can be modulated by the chosen synthetic methodology.

Palladium-Catalyzed Cross-Coupling Reactions: Selective C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds, and they represent the most common transformations for this compound.

Suzuki-Miyaura Cross-Coupling: A Gateway to Arylated Pyrazines

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[9][10][11] With this compound, this reaction can be performed with high regioselectivity at the more reactive C5-bromo position.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst. Other Pd(0) sources like Pd₂(dba)₃ with appropriate phosphine ligands can also be employed.[4]

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential to activate the boronic acid for transmetalation.[4][6]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.[1][4]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

-

Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the flask.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Stir the mixture at 90 °C and monitor the reaction progress using TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-3-methoxy-5-phenylpyrazine | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-methoxy-5-(4-methoxyphenyl)pyrazine | ~80-90 |

| 3 | 3-Pyridylboronic acid | 2-Chloro-3-methoxy-5-(pyridin-3-yl)pyrazine | ~75-85 |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of arylamines which are prevalent in pharmaceuticals.[12][13][14] Similar to the Suzuki coupling, this reaction can be directed to the C5-bromo position of this compound.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, BrettPhos) is crucial for efficient C-N bond formation.[4][5] The ligand choice is critical and often substrate-dependent.

-

Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required to deprotonate the amine, facilitating its coordination to the palladium center.[4]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere (argon or nitrogen).[4]

Experimental Protocol: Selective Buchwald-Hartwig Amination at C5

-

Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Inert Atmosphere: Evacuate and backfill the vessel with argon three times.

-

Reagent Addition: Add degassed toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Reaction Execution: Stir the mixture at 80-110 °C until the starting material is consumed (monitored by LC-MS).

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The product is isolated and purified via standard chromatographic techniques.

Visualization: Buchwald-Hartwig Experimental Workflow

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

While palladium-catalyzed reactions favor the C5 position, SNAr provides a complementary strategy that often targets the C2 position. The electron-withdrawing nature of the two ring nitrogen atoms activates the pyrazine core to nucleophilic attack, particularly at the positions alpha to the nitrogens (C2 and C3/C5).[1][15]

Causality Behind Experimental Choices:

-

Nucleophile: Strong nucleophiles such as alkoxides (e.g., sodium methoxide) or amines are typically used.[1]

-

Solvent: Polar aprotic solvents like DMSO or DMF are often employed to facilitate the reaction.[1]

-

Temperature: Thermal conditions are generally required to overcome the activation energy associated with the disruption of aromaticity in the Meisenheimer intermediate.

Experimental Protocol: SNAr with an Amine Nucleophile

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in DMSO.

-

Reagent Addition: Add the desired amine (e.g., morpholine, 1.5 equiv.) and a base such as K₂CO₃ (2.0 equiv.).

-

Reaction Execution: Heat the mixture to 120-140 °C and monitor by LC-MS.

-

Workup and Purification: Cool the reaction, pour into water, and extract the product with an appropriate organic solvent. The product is then purified by chromatography.